molecular formula C12H19N5 B11740148 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11740148
M. Wt: 233.31 g/mol
InChI Key: BFFLIZMETDVIDZ-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine: is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

  • N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide
  • 5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide

Comparison: Compared to these similar compounds, N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exhibits unique properties due to its specific structural configuration.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)7-13-12-6-9(2)16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15)

InChI Key

BFFLIZMETDVIDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)C

Origin of Product

United States

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